Benzyl N-(2-hydroxyethyl)carbamate

Catalog No.
S665317
CAS No.
77987-49-6
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(2-hydroxyethyl)carbamate

CAS Number

77987-49-6

Product Name

Benzyl N-(2-hydroxyethyl)carbamate

IUPAC Name

benzyl N-(2-hydroxyethyl)carbamate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)

InChI Key

SAGINAGERRNGGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCO

Synonyms

(2-Hydroxyethyl)carbamic acid benzyl ester; (2-Hydroxyethyl)carbamic acid phenylmethyl ester; 2-(Benzyloxycarbonylamino)ethanol; 2-[N-(Benzyloxycarbonyl)amino]ethanol; Benzyl (2-hydroxyethyl)carbamate; Benzyl N-(2-hydroxyethyl)carbamate; N-(2-Hydroxy

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCO

The exact mass of the compound Benzyl N-(2-hydroxyethyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132101. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl N-(2-hydroxyethyl)carbamate (CAS: 77987-49-6) is a bifunctional organic molecule featuring a primary alcohol and an amine protected by a benzyloxycarbonyl (Cbz or Z) group. This structure makes it a crucial intermediate building block in multi-step organic synthesis, particularly in pharmaceutical and polymer chemistry. Its key procurement value lies in providing a stable, solid form of 2-aminoethanol where the nucleophilic amine is temporarily masked, allowing for selective reactions at the free hydroxyl group, with the option for subsequent amine deprotection under specific, non-acidic/non-basic conditions.

Substituting this compound with unprotected 2-aminoethanol is non-viable for controlled syntheses, as the free amine and hydroxyl groups would compete, leading to mixtures and polymerization. Close analogs, such as tert-Butyl N-(2-hydroxyethyl)carbamate (Boc-protected), are not direct substitutes due to fundamentally different chemical stabilities and deprotection requirements. The Cbz group is stable to acidic and basic conditions that cleave Boc and Fmoc groups, respectively, but is uniquely removable via catalytic hydrogenolysis (e.g., H₂/Pd-C). This 'orthogonal' reactivity is critical in multi-step syntheses where acid or base-labile groups exist elsewhere in the molecule, making Benzyl N-(2-hydroxyethyl)carbamate the specific choice for preserving those functionalities.

Superior Handling and Processability vs. Unprotected Precursor

Benzyl N-(2-hydroxyethyl)carbamate is a white crystalline solid with a defined melting point of 58-60 °C. This contrasts sharply with its unprotected precursor, 2-aminoethanol, which is a volatile, hygroscopic liquid. The solid nature of the target compound allows for precise weighing, simplified storage, and improved handling characteristics in both laboratory and industrial process settings, reducing material loss and operational complexity.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataWhite crystalline solid
Comparator Or Baseline2-Aminoethanol: Volatile, hygroscopic liquid
Quantified DifferenceQualitative difference in physical state and handling properties (Solid vs. Liquid)
ConditionsStandard laboratory conditions (Room temperature)

The solid form significantly improves process control, safety, and reproducibility for weighing and charging reactors, which is a critical procurement factor for scale-up.

Enables Orthogonal Synthesis Routes Incompatible with Acid-Labile Analogs

The Cbz protecting group is stable to acidic conditions, such as trifluoroacetic acid (TFA), which are standard for cleaving the commonly used Boc protecting group. Conversely, the Boc group is stable during the catalytic hydrogenolysis (e.g., H₂/Pd-C) used to remove the Cbz group. This orthogonality allows for selective deprotection in complex molecules. For instance, in a molecule containing both Cbz and Boc protected amines, the Boc group can be removed with acid while the Cbz group remains intact, enabling regioselective modification.

Evidence DimensionStability to Deprotection Reagents
Target Compound DataStable to strong acids (e.g., TFA); Cleaved by H₂/Pd-C
Comparator Or BaselineBoc-protected analog: Cleaved by strong acids (e.g., TFA); Stable to H₂/Pd-C
Quantified DifferenceMutually exclusive deprotection conditions, enabling orthogonal synthesis.
ConditionsStandard deprotection protocols for Cbz (catalytic hydrogenolysis) and Boc (acidolysis).

For synthesizing complex pharmaceuticals or specialty materials, this compound is essential when acid-labile protecting groups must be used and selectively removed elsewhere in the molecule.

Precursor Suitability for Amine-Functionalized Polymers and Materials

This compound serves as a key precursor for creating materials with pendant primary amine groups, which are introduced after polymerization. The Cbz group's stability allows it to survive polymerization conditions (e.g., for polycarbonates or polyurethanes via the hydroxyl group) before being cleanly removed to unmask the reactive amine. Using unprotected 2-aminoethanol would result in cross-linking and uncontrolled network formation. The Cbz group is particularly useful as it can be removed under mild, neutral hydrogenolysis conditions that preserve sensitive ester backbones common in biodegradable polymers, an advantage over acid-based deprotection of Boc groups which can cause backbone degradation.

Evidence DimensionPost-Polymerization Deprotection Compatibility
Target Compound DataCbz group removable via mild, neutral catalytic hydrogenolysis.
Comparator Or BaselineBoc-protected analog: Requires strong acid for deprotection, risking polymer backbone cleavage.
Quantified DifferenceQualitative difference in deprotection chemistry (neutral vs. acidic), impacting final polymer integrity.
ConditionsTypical polymerization and subsequent deprotection steps.

This is the preferred precursor for synthesizing well-defined, amine-functionalized biodegradable polymers where maintaining the integrity of the polymer backbone is critical for performance.

Multi-Step Synthesis of Pharmaceutical Intermediates

Ideal for complex synthetic routes where an acid-labile group (like Boc) is present and must be preserved. The Cbz group on this compound allows for selective amine protection that can be removed in a later step under neutral hydrogenolysis conditions without affecting other sensitive functionalities.

Precursor for Amine-Functionalized Biodegradable Polymers

Serves as a key building block for creating polymers with pendant primary amines for drug conjugation or surface modification. Its hydroxyl group can be incorporated into a polyester or polycarbonate backbone, and the Cbz group subsequently removed under mild conditions that do not degrade the polymer chain.

Reproducible Production of Specialty Chemicals at Scale

The compound's nature as a stable, crystalline solid with a defined melting point makes it highly suitable for industrial processes. It allows for accurate dosing and predictable behavior in reactors, which is a significant advantage over using liquid, hygroscopic, or less stable precursors like 2-aminoethanol.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

77987-49-6

Wikipedia

Benzyl N-(2-hydroxyethyl)carbamate

Dates

Last modified: 08-15-2023

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